molecular formula C19H24O4 B15166103 Ethyl 8-benzoyl-9-oxodec-5-enoate CAS No. 185434-98-4

Ethyl 8-benzoyl-9-oxodec-5-enoate

Cat. No.: B15166103
CAS No.: 185434-98-4
M. Wt: 316.4 g/mol
InChI Key: MWSLMRWDPBEBFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-benzoyl-9-oxodec-5-enoate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize more sustainable and efficient reagents and solvents to minimize environmental impact. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for ester formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-benzoyl-9-oxodec-5-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .

Scientific Research Applications

Ethyl 8-benzoyl-9-oxodec-5-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 8-benzoyl-9-oxodec-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester moiety allows it to participate in Michael addition reactions, where it can act as an electrophile and form covalent bonds with nucleophiles. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Ethyl 8-benzoyl-9-oxodec-5-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which make it valuable for various applications in research and industry.

Properties

CAS No.

185434-98-4

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 8-benzoyl-9-oxodec-5-enoate

InChI

InChI=1S/C19H24O4/c1-3-23-18(21)14-10-5-4-9-13-17(15(2)20)19(22)16-11-7-6-8-12-16/h4,6-9,11-12,17H,3,5,10,13-14H2,1-2H3

InChI Key

MWSLMRWDPBEBFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC=CCC(C(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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